N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
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Overview
Description
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a chemical compound that belongs to the class of oxadiazole derivatives Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Mechanism of Action
Target of Action
The primary targets of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide are yet to be fully identified. Oxadiazoles, the class of compounds to which it belongs, have been recognized for their high therapeutic values . They have shown a broad spectrum of biological activities, including anticancer , antidiabetic , antiviral , and anti-inflammatory properties, suggesting that they interact with multiple targets in the body.
Mode of Action
Oxadiazoles are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds due to the electronegativities of nitrogen and oxygen in their structures .
Biochemical Pathways
For instance, some oxadiazoles have shown anticancer activity, suggesting that they may interfere with cell proliferation and survival pathways .
Pharmacokinetics
The ic50 values of some oxadiazoles have been determined, indicating their effective concentrations for inhibiting biological activity .
Result of Action
Some oxadiazoles have shown anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as chloroform and reagents like triphosgene . The process can be summarized as follows:
Cyclization: Benzophenone hydrazide undergoes cyclization to form the oxadiazole ring.
Nucleophilic Alkylation: The oxadiazole ring is then alkylated with ethyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the benzamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups to the benzamide moiety.
Scientific Research Applications
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent. It has been evaluated for its ability to inhibit cancer cell growth and induce apoptosis.
Materials Science: Oxadiazole derivatives are used in the development of advanced materials, including polymers and liquid crystals.
Biological Research: The compound is studied for its antimicrobial and antiviral properties.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
Quinolone-Substituted Oxadiazoles: These derivatives have shown antimicrobial and anti-inflammatory potential.
Acetylcholinesterase Inhibitors: Some oxadiazole derivatives are potent inhibitors of acetylcholinesterase and are studied for their potential in treating Alzheimer’s disease.
Uniqueness
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is unique due to its specific structure, which combines the oxadiazole ring with a benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-2-15-19-20-17(22-15)13-8-10-14(11-9-13)18-16(21)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEQWIXHNLCIAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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